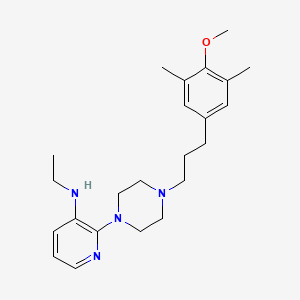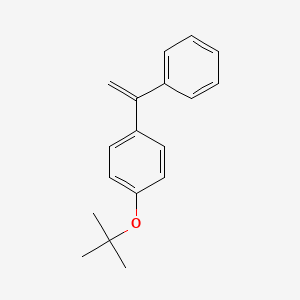
Amino but-2-enoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino but-2-enoate;hydrochloride is a chemical compound that belongs to the class of amino acids and derivatives It is characterized by the presence of an amino group and a but-2-enoate moiety, combined with a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of amino but-2-enoate;hydrochloride typically involves the reaction of but-2-enoic acid with ammonia or an amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The resulting amino but-2-enoate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes steps such as purification and crystallization to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Amino but-2-enoate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Amino but-2-enoate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in biological processes and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: The compound is utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of amino but-2-enoate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can participate in various biochemical reactions, including the formation of Schiff bases with aldehydes and ketones. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Aminoethyl methacrylate hydrochloride: Another amino acid derivative with similar chemical properties.
2-Amino-3-butenoate: A related compound with a similar structure but different functional groups.
Uniqueness
Amino but-2-enoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
122890-48-6 |
|---|---|
Fórmula molecular |
C4H8ClNO2 |
Peso molecular |
137.56 g/mol |
Nombre IUPAC |
amino but-2-enoate;hydrochloride |
InChI |
InChI=1S/C4H7NO2.ClH/c1-2-3-4(6)7-5;/h2-3H,5H2,1H3;1H |
Clave InChI |
YJLYLNYKWYKXEM-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=O)ON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide](/img/structure/B14279983.png)
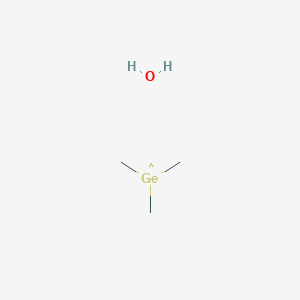
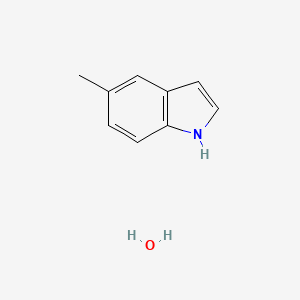
![2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14279993.png)
![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)

![Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-](/img/structure/B14280006.png)

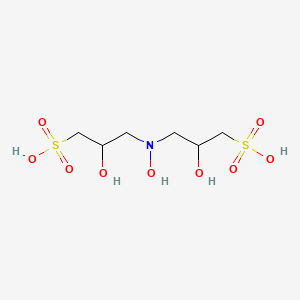
dimethylsilane](/img/structure/B14280037.png)

![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-](/img/structure/B14280042.png)
